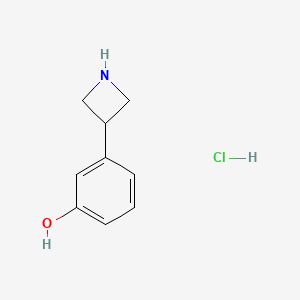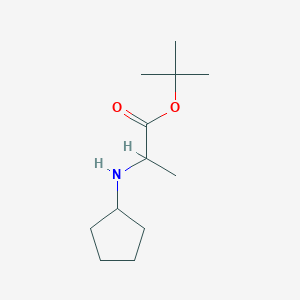![molecular formula C17H15NO5 B13540019 4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid can be achieved through various synthetic routes. One efficient method involves the use of the Mitsunobu reaction followed by sequential cyclization. This one-pot convergent synthesis protocol allows for the formation of the desired compound in good to excellent yields with high enantioselectivity .
Another approach involves the use of γ,δ-unsaturated urethanes, which undergo Dess–Martin periodinane-mediated cascade cyclization to form the tricyclic fused benzoxazinyl-oxazolidinone structure . This method, however, may result in moderate yields (36-50%).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess–Martin periodinane and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid: Lacks the Cbz group, resulting in different chemical properties and reactivity.
7-Methoxy-3,4-dihydro-2H-benzo[B][1,4]oxazine: Contains a methoxy group instead of a carboxylic acid group, leading to variations in biological activity.
4H-Benzo[d][1,3]oxazines: These compounds have a different ring structure and exhibit distinct biological activities.
Uniqueness
The presence of the Cbz group at the 4th position and the carboxylic acid group at the 7th position makes 4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid unique. These functional groups enhance its chemical stability, reactivity, and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C17H15NO5 |
|---|---|
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
4-phenylmethoxycarbonyl-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid |
InChI |
InChI=1S/C17H15NO5/c19-16(20)13-6-7-14-15(10-13)22-9-8-18(14)17(21)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI-Schlüssel |
JGNOLUIBMBXOLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


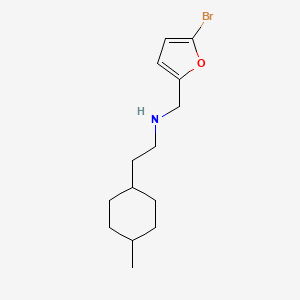
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
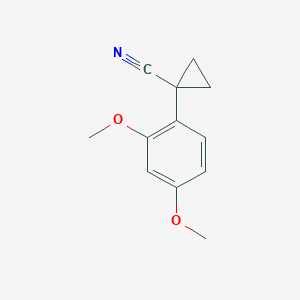


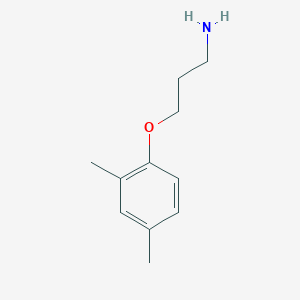
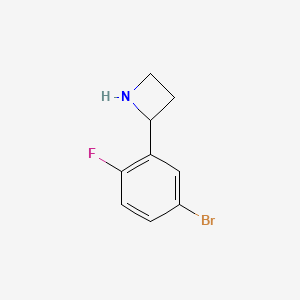
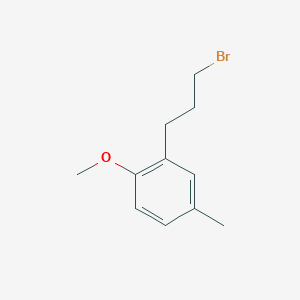
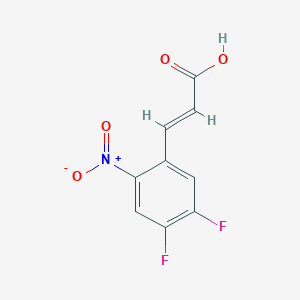
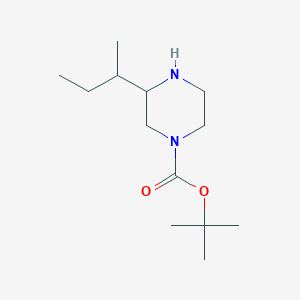
![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
